Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and a nitrile oxide as the dipole . The reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors of enzymes or receptors, modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-5-isoxazolecarboxylate: Used in the synthesis of tetracycline antibiotics.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Another isoxazole derivative with potential biological activities.
Uniqueness
Methyl 3-(2-methoxyethoxy)isoxazole-5-carboxylate is unique due to its specific functional groups, which can influence its reactivity and biological activity. The presence of the methoxyethoxy group may enhance its solubility and interaction with biological targets compared to other isoxazole derivatives .
Properties
Molecular Formula |
C8H11NO5 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 3-(2-methoxyethoxy)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-11-3-4-13-7-5-6(14-9-7)8(10)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
SYZVYPBPNVXJLR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NOC(=C1)C(=O)OC |
Origin of Product |
United States |
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